4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol typically involves the following steps:
Friedel-Crafts Alkylation:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Reduction: The final step involves the reduction of the intermediate compound to form the desired benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, such as alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzaldehyde or 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-Chloro-2-methyl-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzyl Alcohol
- 4-Chloro-2-methylbenzyl Alcohol
- 4-Chloro-alpha-(trifluoromethyl)benzyl Alcohol
Uniqueness
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClF3O |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
UBJLOQXUUZFKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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